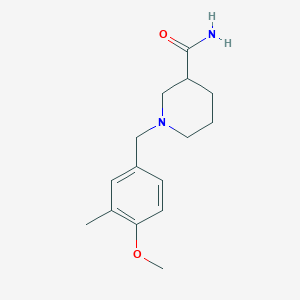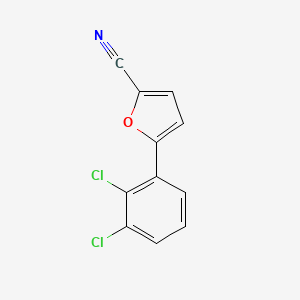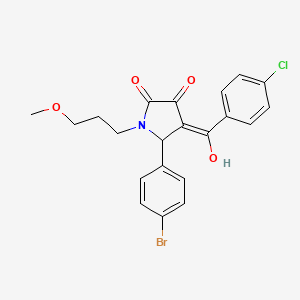
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. The compound also inhibits the reuptake of dopamine by the dopamine transporter, which results in an increase in dopamine levels in the brain. The combined effects of this compound on the 5-HT1A receptor and dopamine transporter result in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have a neuroprotective effect in models of neurodegenerative diseases. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. This compound has also been shown to have a high affinity for the 5-HT1A receptor and dopamine transporter, which makes it a useful tool for studying these receptors. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has several potential future directions for research. The compound has been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of mood disorders. This compound has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the pharmacological properties of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide involves the reaction between 4-fluoroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then reacted with piperazine to obtain this compound. The synthetic method is straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-11-15(2)13-17(12-14)21-19(24)23-9-7-22(8-10-23)18-5-3-16(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHPKOUTUYRAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)


![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)



![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)